2-Methyloxazole-4-carboxylic acid
CAS No.: 23062-17-1
Cat. No.: VC7810746
Molecular Formula: C5H5NO3
Molecular Weight: 127.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23062-17-1 |
|---|---|
| Molecular Formula | C5H5NO3 |
| Molecular Weight | 127.1 g/mol |
| IUPAC Name | 2-methyl-1,3-oxazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C5H5NO3/c1-3-6-4(2-9-3)5(7)8/h2H,1H3,(H,7,8) |
| Standard InChI Key | IARMCEYEYXXEOS-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CO1)C(=O)O |
| Canonical SMILES | CC1=NC(=CO1)C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Identity
2-Methyloxazole-4-carboxylic acid has the molecular formula C₅H₅NO₃ and a molecular weight of 127.10 g/mol . Its IUPAC name is 2-methyl-1,3-oxazole-4-carboxylic acid, and it is identified by the SMILES notation O=C(O)C=1N=C(OC1)C . The InChI key IARMCEYEYXXEOS-UHFFFAOYSA-N provides a standardized descriptor for its stereochemical and structural features .
Table 1: Key Identifiers
| Property | Value |
|---|---|
| CAS Number | 23012-17-1 |
| Molecular Formula | C₅H₅NO₃ |
| Molecular Weight | 127.10 g/mol |
| SMILES | O=C(O)C=1N=C(OC1)C |
| InChI Key | IARMCEYEYXXEOS-UHFFFAOYSA-N |
Physicochemical Characteristics
The compound’s oxazole ring confers aromatic stability, while the carboxylic acid group enhances polarity and reactivity. It displays moderate solubility in polar solvents such as water, ethanol, and dimethyl sulfoxide (DMSO) due to hydrogen-bonding interactions . The methyl group at the 2-position introduces steric hindrance, influencing regioselectivity in reactions.
Synthesis and Purification
Key Reaction Steps:
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Cyclocondensation: Ethyl acetoacetate and hydroxylamine sulfate form an isoxazole intermediate.
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Ester Hydrolysis: Acidic or basic cleavage of the ester group yields the carboxylic acid .
Crystallization and Purification
Crystallization is critical for isolating high-purity 2-methyloxazole-4-carboxylic acid. Patent data for related compounds suggest using solvent mixtures such as toluene-acetic acid or ethyl acetate to optimize crystal formation . Impurities, including constitutional isomers (e.g., 3-methylisoxazole-4-carboxylic acid), are minimized through controlled temperature and solvent selection .
Chemical Reactivity and Functionalization
Carboxylic Acid Derivatives
The carboxylic acid group undergoes typical reactions:
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Esterification: Treatment with alcohols under acidic conditions produces esters.
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Amidation: Reaction with amines forms amides, useful in drug design .
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Acyl Chloride Formation: Thionyl chloride (SOCl₂) converts the acid to 2-methyloxazole-4-carbonyl chloride, a versatile intermediate .
Heterocyclic Reactivity
The oxazole ring participates in electrophilic substitution at the 5-position due to electron-withdrawing effects from the ring oxygen and nitrogen. Nitration and halogenation reactions are feasible but require careful control to avoid ring degradation.
Analytical Characterization
Spectroscopic Data
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NMR Spectroscopy:
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IR Spectroscopy: Stretching vibrations for C=O (1700 cm⁻¹) and O–H (2500–3000 cm⁻¹) .
Chromatographic Methods
Reverse-phase HPLC with C18 columns and UV detection (λ = 210–260 nm) effectively separates 2-methyloxazole-4-carboxylic acid from isomeric impurities . Mobile phases often combine acetonitrile and aqueous buffers (e.g., 0.1% trifluoroacetic acid) .
Industrial and Pharmaceutical Applications
Drug Intermediate
The compound serves as a precursor to bioactive molecules. For instance, its acyl chloride derivative couples with aryl amines to form anilides, a structural motif in antifungal and herbicidal agents .
Agrochemicals
Functionalization of the oxazole ring enhances pesticidal activity. Derivatives exhibit efficacy against plant pathogens by inhibiting enzymatic pathways .
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